molecular formula C8H7Cl2F2NO2 B6176354 methyl 3-amino-5-chloro-2,6-difluorobenzoate hydrochloride CAS No. 2551115-59-2

methyl 3-amino-5-chloro-2,6-difluorobenzoate hydrochloride

Cat. No.: B6176354
CAS No.: 2551115-59-2
M. Wt: 258
InChI Key:
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Description

Methyl 3-amino-5-chloro-2,6-difluorobenzoate hydrochloride is a chemical compound with the molecular formula C8H6ClF2NO2·HCl. It is a derivative of benzoic acid and is characterized by the presence of amino, chloro, and difluoro substituents on the benzene ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-5-chloro-2,6-difluorobenzoate hydrochloride typically involves the esterification of 3-amino-5-chloro-2,6-difluorobenzoic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The hydrochloride salt is then formed by treating the ester with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-chloro-2,6-difluorobenzoate hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Hydrolysis: 3-amino-5-chloro-2,6-difluorobenzoic acid.

Scientific Research Applications

Methyl 3-amino-5-chloro-2,6-difluorobenzoate hydrochloride is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-amino-5-chloro-2,6-difluorobenzoate hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of amino, chloro, and difluoro groups can influence its binding affinity and specificity for molecular targets. The exact pathways involved would depend on the context of its use, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-4-chloro-2,6-difluorobenzoate
  • Methyl 3-amino-5-bromo-2,6-difluorobenzoate
  • Methyl 3-amino-5-chloro-2,4-difluorobenzoate

Uniqueness

Methyl 3-amino-5-chloro-2,6-difluorobenzoate hydrochloride is unique due to the specific positioning of its substituents, which can significantly impact its chemical reactivity and biological activity. The combination of amino, chloro, and difluoro groups provides a distinct set of properties that can be leveraged in various research and industrial applications.

Properties

CAS No.

2551115-59-2

Molecular Formula

C8H7Cl2F2NO2

Molecular Weight

258

Purity

95

Origin of Product

United States

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